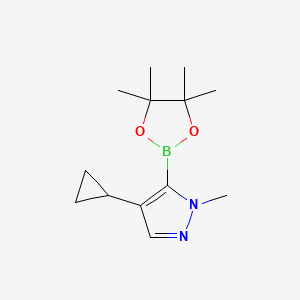![molecular formula C15H18N2O2 B2822136 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile CAS No. 2411298-45-6](/img/structure/B2822136.png)
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile, also known as CBAMBN, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development.
Mechanism Of Action
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile inhibits the activity of PTP1B by binding to the active site of the enzyme and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and glucose uptake in cells, which can improve glucose homeostasis and reduce insulin resistance.
Biochemical and Physiological Effects:
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. Additionally, 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has been found to reduce body weight gain and adiposity in obese mice. These effects are likely due to the inhibition of PTP1B activity and subsequent improvement in insulin signaling and glucose uptake.
Advantages And Limitations For Lab Experiments
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and modify. Additionally, 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has demonstrated good bioavailability and pharmacokinetic properties in animal models. However, 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile. One area of focus could be the development of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile analogs with improved potency and selectivity for PTP1B inhibition. Additionally, further studies are needed to determine the safety and efficacy of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile in humans. Finally, 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile could be investigated for its potential applications in other disease areas, such as cancer, where PTP1B has been implicated as a therapeutic target.
Synthesis Methods
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile can be synthesized through a multistep process involving the reaction of 5-methoxy-2-nitrobenzoic acid with cyclobutylamine to form 5-methoxy-2-(cyclobutylamino)benzoic acid. This intermediate is then reacted with thionyl chloride to yield 5-methoxy-2-(cyclobutylamino)benzoyl chloride, which is subsequently reacted with sodium azide to form 3-[(1-cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile.
Scientific Research Applications
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has been found to exhibit potential applications in drug development due to its ability to inhibit the activity of certain enzymes. Specifically, 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. Inhibition of PTP1B activity has been suggested as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.
properties
IUPAC Name |
3-[(1-cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-5-11(8-16)6-15(7-14)19-10-13-9-17(13)12-3-2-4-12/h5-7,12-13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOBIIHWZAXOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)OCC2CN2C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2822060.png)

![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2822062.png)




![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)

![3-Chloro-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2822071.png)

